Regiospecific Chlorine at 5-Position
The compound features a chlorine atom exclusively at the 5-position of the tetrahydroquinoxaline ring, as confirmed by its PubChem structure (SMILES: CN1CCNC2=C1C=CC=C2Cl) [1]. This distinguishes it from commercially available regioisomers: 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 28199-19-1), 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1369154-32-4), and 8-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1367981-56-3). In tetrahydroquinoxaline SAR, the position of electron-withdrawing substituents like chlorine modulates the electronic density of the aromatic ring and the basicity of the N-1 and N-4 nitrogens, directly impacting binding affinity to biological targets [2]. While direct comparative bioactivity data for the 5-chloro isomer is not yet publicly available in curated databases, the documented potency differences among halogen-positional isomers in the related quinoxaline-2,3-dione series (e.g., a 7-chloro analog achieving an IC50 of 5 nM versus a 7-bromo analog at 9 nM for the NMDA glycine site) reinforce the principle that regiosubstitution pattern is a non-interchangeable design parameter [2].
| Evidence Dimension | Regiosubstitution position (chlorine location on tetrahydroquinoxaline scaffold) |
|---|---|
| Target Compound Data | Chlorine at 5-position; SMILES: CN1CCNC2=C1C=CC=C2Cl |
| Comparator Or Baseline | 6-chloro isomer (CAS 28199-19-1, Cl at 6-position); 7-chloro isomer (CAS 1369154-32-4, Cl at 7-position); 8-chloro isomer (CAS 1367981-56-3, Cl at 8-position) |
| Quantified Difference | No direct head-to-head quantitative comparison available; differentiation is based on established SAR principles from quinoxaline class. |
| Conditions | Structural identity confirmed by PubChem; SAR principles referenced from 1,4-dihydroquinoxaline-2,3-dione NMDA receptor antagonist series (Cai et al., 1997). |
Why This Matters
For procurement, specifying the 5-chloro regioisomer is essential because substituting a 6-, 7-, or 8-chloro analog assumes an unverified equivalence in target engagement, which contradicts established quinoxaline SAR demonstrating position-dependent potency differences.
- [1] PubChem. (2026). Compound Summary for CID 71721108: 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline. National Library of Medicine. View Source
- [2] Cai, S. X., Kher, S. M., Zhou, Z.-L., et al. (1997). Structure−Activity Relationships of Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor. Journal of Medicinal Chemistry, 40(5), 730–738. View Source
